

Fexaramine: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Fuberidazole

Cat. No.: B1674173

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CAS Number: 3878-19-1

Introduction: Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Initially identified through high-throughput screening of a natural product-like library, fexaramine has garnered significant attention as a therapeutic candidate for a range of metabolic and inflammatory disorders.[3] A key characteristic of fexaramine is its predominantly gut-restricted activity, which minimizes systemic exposure and potentially reduces the side effects observed with systemic FXR agonists.[2][4] This in-depth guide provides a comprehensive review of the scientific literature on fexaramine, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Pharmacological Profile and Quantitative Data

Fexaramine distinguishes itself with a high affinity and selectivity for the farnesoid X receptor (FXR), showing a 100-fold greater affinity for FXR compared to natural compounds.[1][5] Its primary mechanism of action is as an FXR agonist, with a notable characteristic of being gut-restricted. This localized action in the intestines helps to minimize systemic side effects.[2][4]

Below is a summary of the key quantitative data reported for fexaramine and its analogues.

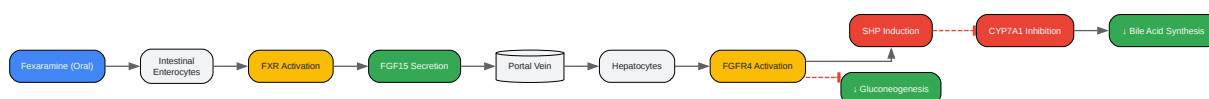
Compound	EC50 (Cell-based Assay)	Receptor Specificity	Reference
Fexaramine	25 nM	Selective for FXR over PXR, CAR, and VDR	[1][2]
Fexarine	38 nM	Not specified	[1]
Fexarene	36 nM	Not specified	[1]
SRI-1	377 nM	Not specified	[1]
SRI-2	343 nM	Not specified	[1]
GW4064	80 nM	High-affinity ligand for FXR	[1]

Mechanism of Action and Signaling Pathways

Fexaramine exerts its effects by binding to and activating FXR, a ligand-activated transcription factor. This activation initiates a cascade of signaling events that modulate the expression of numerous genes involved in metabolic and inflammatory processes.

FXR-Mediated Gene Regulation in Metabolic Homeostasis

Upon oral administration, fexaramine primarily acts on FXR in the intestinal tract.[2][5] This localized activation triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[5][6] FGF15 then enters the portal circulation and signals in the liver to regulate bile acid synthesis and glucose metabolism.



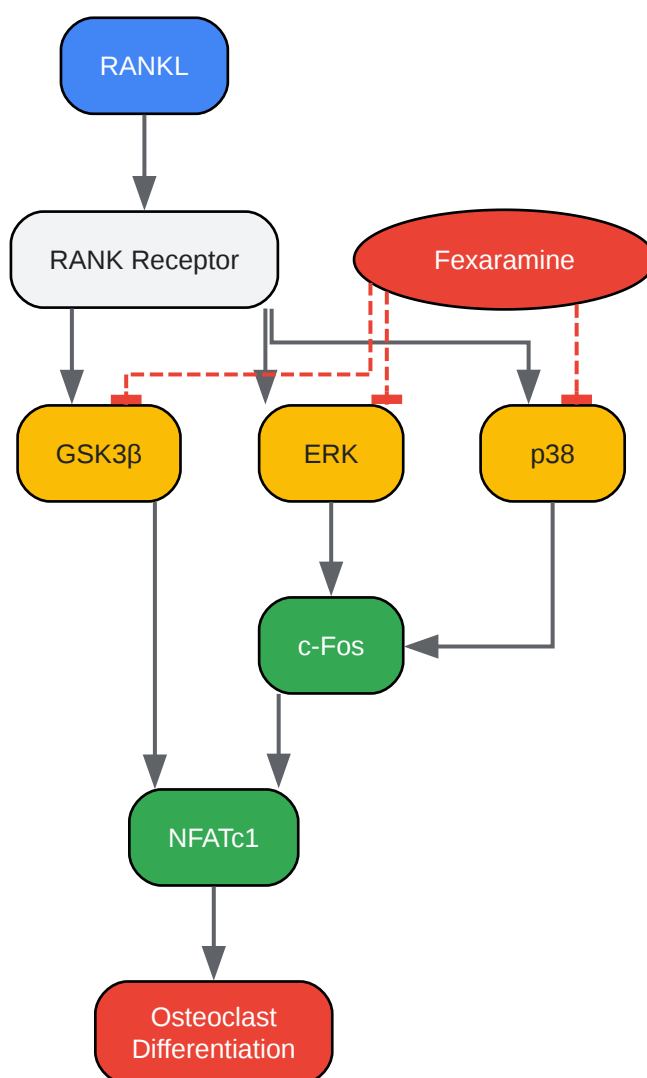
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Caption: Fexaramine's gut-restricted FXR activation and subsequent signaling cascade.

Inhibition of Osteoclast Differentiation

Recent studies have revealed a role for fexaramine in bone metabolism. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8] This effect is mediated through the downregulation of the NFATc1 signaling pathway.[7][8]

Fexaramine achieves this by interfering with the RANKL-induced phosphorylation of p38, ERK, and GSK3 β , which are upstream kinases that regulate the expression of c-Fos and NFATc1, key transcription factors for osteoclastogenesis.[7]



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